molecular formula C15H15NOS B130491 1-Phenothiazin-10-ylpropan-2-ol CAS No. 32209-47-5

1-Phenothiazin-10-ylpropan-2-ol

Cat. No. B130491
CAS RN: 32209-47-5
M. Wt: 257.4 g/mol
InChI Key: OOARYLWNROHOKX-UHFFFAOYSA-N
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Description

1-Phenothiazin-10-ylpropan-2-ol is a compound that belongs to the class of phenothiazines . Phenothiazines are compounds containing dibenzo-1,4-thiazine and some of them are neuroactive . They are traditionally present in compounds with antipsychotic, antihistaminic, and antimuscarinic effects .


Synthesis Analysis

The synthesis of phenothiazine derivatives has been achieved through various methods. A ring-fusion approach has been developed to extend the conjugation length of phenothiazines, resulting in a series of novel extended phenothiazines . Another method involves the condensation of different chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines .


Molecular Structure Analysis

The molecular structure of 1-Phenothiazin-10-ylpropan-2-ol can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to study the vibrational frequency of the compound . The UV-Vis, 1H, and 13C NMR investigations can also be completed .


Chemical Reactions Analysis

The chemical reactions involving 1-Phenothiazin-10-ylpropan-2-ol can be monitored using techniques like NMR . This allows for the understanding of the mechanism and kinetics of chemical reactions .

Future Directions

Phenothiazine and its derivatives have been attractive in various optoelectronic applications . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system . Future prospects are based on the structure–property relationship in phenothiazine-derivative materials .

properties

IUPAC Name

1-phenothiazin-10-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9,11,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOARYLWNROHOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327478
Record name 1-phenothiazin-10-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenothiazin-10-ylpropan-2-ol

CAS RN

32209-47-5
Record name 1-phenothiazin-10-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phenothiazine (5 g, 25.1 mmol) and sodium amide (95%, 1.2 g, 29 mmol) in xylene (30 ml) was heated under reflux for 3 hours. Then propylene oxide (2.5 ml, 37 mmol) was added thereto under ice-cooling, and the reaction mixture was heated under reflux for 3 hours. To the reaction mixture was added water, and the mixture was extracted with chloroform, washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated. The thus-obtained black-brown solution containing xylene was purified by column chromatography on silica gel to give a dark black oil. Yield 4.19 g (65%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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